Cas no 2011747-76-3 (3,3-difluoro-N-phenylpentanamide)

3,3-Difluoro-N-phenylpentanamide is a fluorinated amide compound characterized by its unique structural features, including a difluorinated carbon center and a phenyl substituent on the amide nitrogen. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can be advantageous in the design of bioactive molecules. Its well-defined reactivity profile allows for selective transformations, particularly in the construction of complex fluorinated scaffolds. The compound is typically handled under standard laboratory conditions, with attention to stability and purity for optimal performance in synthetic applications.
3,3-difluoro-N-phenylpentanamide structure
2011747-76-3 structure
Product name:3,3-difluoro-N-phenylpentanamide
CAS No:2011747-76-3
MF:C11H13F2NO
Molecular Weight:213.223829984665
CID:6266230
PubChem ID:165985148

3,3-difluoro-N-phenylpentanamide 化学的及び物理的性質

名前と識別子

    • 3,3-difluoro-N-phenylpentanamide
    • 2011747-76-3
    • EN300-37151626
    • インチ: 1S/C11H13F2NO/c1-2-11(12,13)8-10(15)14-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15)
    • InChIKey: MAKMUMUOHHXPJI-UHFFFAOYSA-N
    • SMILES: FC(CC)(CC(NC1C=CC=CC=1)=O)F

計算された属性

  • 精确分子量: 213.09652036g/mol
  • 同位素质量: 213.09652036g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 213
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • XLogP3: 2.6

3,3-difluoro-N-phenylpentanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37151626-0.25g
3,3-difluoro-N-phenylpentanamide
2011747-76-3 95.0%
0.25g
$607.0 2025-03-18
Enamine
EN300-37151626-2.5g
3,3-difluoro-N-phenylpentanamide
2011747-76-3 95.0%
2.5g
$2408.0 2025-03-18
1PlusChem
1P027YDD-500mg
3,3-difluoro-N-phenylpentanamide
2011747-76-3 95%
500mg
$1248.00 2023-12-19
1PlusChem
1P027YDD-2.5g
3,3-difluoro-N-phenylpentanamide
2011747-76-3 95%
2.5g
$3039.00 2023-12-19
1PlusChem
1P027YDD-10g
3,3-difluoro-N-phenylpentanamide
2011747-76-3 95%
10g
$6592.00 2023-12-19
1PlusChem
1P027YDD-5g
3,3-difluoro-N-phenylpentanamide
2011747-76-3 95%
5g
$4465.00 2023-12-19
1PlusChem
1P027YDD-50mg
3,3-difluoro-N-phenylpentanamide
2011747-76-3 95%
50mg
$402.00 2023-12-19
Enamine
EN300-37151626-1.0g
3,3-difluoro-N-phenylpentanamide
2011747-76-3 95.0%
1.0g
$1229.0 2025-03-18
Enamine
EN300-37151626-0.1g
3,3-difluoro-N-phenylpentanamide
2011747-76-3 95.0%
0.1g
$426.0 2025-03-18
Enamine
EN300-37151626-0.5g
3,3-difluoro-N-phenylpentanamide
2011747-76-3 95.0%
0.5g
$959.0 2025-03-18

3,3-difluoro-N-phenylpentanamide 関連文献

3,3-difluoro-N-phenylpentanamideに関する追加情報

Recent Advances in the Study of 3,3-Difluoro-N-phenylpentanamide (CAS: 2011747-76-3)

3,3-Difluoro-N-phenylpentanamide (CAS: 2011747-76-3) is a fluorinated organic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique difluoroalkyl and phenylamide functional groups, has shown promising potential in various applications, including drug discovery and agrochemical development. Recent studies have focused on elucidating its synthesis, physicochemical properties, and biological activities, providing valuable insights for researchers in the field.

The synthesis of 3,3-difluoro-N-phenylpentanamide has been optimized through several innovative approaches. A recent study published in the Journal of Medicinal Chemistry reported a high-yield, one-pot synthesis method using palladium-catalyzed cross-coupling reactions. This method not only improved the efficiency of production but also reduced the environmental impact by minimizing waste generation. The compound's stability under physiological conditions was also investigated, revealing its suitability for further pharmacological evaluations.

In terms of biological activity, 3,3-difluoro-N-phenylpentanamide has demonstrated notable inhibitory effects on specific enzyme targets. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters highlighted its potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. The compound's selectivity for COX-2 over COX-1 suggests its potential as a lead compound for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Additionally, preliminary in vitro assays indicated moderate activity against certain cancer cell lines, warranting further investigation into its anticancer mechanisms.

The physicochemical properties of 3,3-difluoro-N-phenylpentanamide, such as its lipophilicity and solubility, have been characterized to assess its drug-likeness. Computational modeling studies predicted favorable absorption and distribution profiles, making it a candidate for oral administration. However, challenges related to its metabolic stability and potential toxicity in vivo remain to be addressed. Ongoing research aims to optimize the compound's pharmacokinetic properties through structural modifications and formulation strategies.

Beyond its pharmaceutical applications, 3,3-difluoro-N-phenylpentanamide has also been explored in agrochemical research. A recent patent application disclosed its use as a key intermediate in the synthesis of novel herbicides with enhanced efficacy and environmental safety. The compound's ability to disrupt specific plant metabolic pathways offers a new avenue for developing sustainable crop protection solutions.

In conclusion, 3,3-difluoro-N-phenylpentanamide (CAS: 2011747-76-3) represents a versatile scaffold with significant potential in both medicinal and agrochemical fields. Continued research efforts are expected to uncover additional applications and optimize its properties for practical use. Future studies should focus on in vivo validation of its therapeutic and agrochemical benefits, as well as the development of scalable synthesis protocols to facilitate its commercialization.

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